molecular formula C24H25N2O+ B13366506 3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium

3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium

Cat. No.: B13366506
M. Wt: 357.5 g/mol
InChI Key: GUXZLMXOXYYSQX-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate to introduce the 3-phenoxypropyl group.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the benzimidazole ring with 4-methylbenzyl chloride to form the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzylic alcohols or ketones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Other benzimidazole derivatives with similar structures and biological activities.

    Quaternary Ammonium Compounds: Compounds with a quaternary ammonium group that exhibit antimicrobial properties.

Uniqueness

3-(4-methylbenzyl)-1-(3-phenoxypropyl)-3H-benzimidazol-1-ium is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H25N2O+

Molecular Weight

357.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(3-phenoxypropyl)benzimidazol-1-ium

InChI

InChI=1S/C24H25N2O/c1-20-12-14-21(15-13-20)18-26-19-25(23-10-5-6-11-24(23)26)16-7-17-27-22-8-3-2-4-9-22/h2-6,8-15,19H,7,16-18H2,1H3/q+1

InChI Key

GUXZLMXOXYYSQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[N+]2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4

Origin of Product

United States

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